4-Amino-3-hydroxybenzenesulfonamide
Overview
Description
4-Amino-3-hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H8N2O3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a hydroxyl group, and a sulfonamide group attached to a benzene ring. It appears as a grayish-white or light brown feathery crystal and is slightly soluble in water but easily soluble in acids and bases .
Mechanism of Action
Target of Action
4-Amino-3-hydroxybenzenesulfonamide is a chemical compound that has been shown to be an effective treatment for acute arsenic poisoning . The primary target of this compound is arsenic, a toxic element. The compound binds to arsenic by competitive inhibition, forming an inactive complex .
Mode of Action
The mode of action of this compound involves the formation of an inactive complex with arsenic. This is achieved through competitive inhibition, where the compound competes with other molecules for binding sites on arsenic . This interaction results in the neutralization of arsenic’s toxicity, thereby mitigating the harmful effects of arsenic poisoning .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to arsenic detoxification. The compound’s interaction with arsenic disrupts the normal biochemical processes involving arsenic, leading to the formation of an inactive complex that is eliminated from the body . The downstream effects of this interaction include the reduction of arsenic toxicity and the prevention of further harm caused by arsenic poisoning .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for its bioavailability and therapeutic effectiveness. The compound is metabolized through oxidation by cytochrome P450 enzymes, reduction by glutathione reductase, or conjugation with glutathione . This drug also inhibits the uptake of carbon sources by rat liver microsomes, which may be due to its ability to inhibit transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the detoxification of arsenic. By forming an inactive complex with arsenic, the compound prevents arsenic from exerting its toxic effects at the molecular and cellular levels . This results in a decrease in arsenic toxicity and an improvement in the symptoms of arsenic poisoning .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s ability to bind to arsenic and form an inactive complex . Therefore, understanding and controlling these environmental factors is crucial for maximizing the therapeutic effectiveness of this compound .
Biochemical Analysis
Biochemical Properties
4-Amino-3-hydroxybenzenesulfonamide plays a significant role in biochemical reactions, particularly in its interaction with arsenical compounds. It binds to arsenical by competitive inhibition, forming an inactive complex that is eliminated in the urine . This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes and glutathione reductase, which are involved in its metabolism . The nature of these interactions involves oxidation, reduction, and conjugation processes, which facilitate the compound’s detoxification and elimination from the body .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by reducing methaemoglobin and inhibiting the conversion of arsenite into methylated metabolites . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the uptake of carbon sources by rat liver microsomes . These effects highlight the compound’s potential in modulating cellular responses to toxic substances.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to arsenical compounds and inhibit their toxic effects. This binding interaction forms an inactive complex that is subsequently eliminated from the body . Additionally, the compound’s ability to reduce methaemoglobin and inhibit the conversion of arsenite into methylated metabolites further contributes to its detoxifying properties . These molecular interactions underscore the compound’s potential as a therapeutic agent for arsenic poisoning.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained detoxification effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively binds to arsenical compounds and facilitates their elimination . At higher doses, the compound may exhibit toxic or adverse effects, including potential damage to the digestive and respiratory tracts . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways, including oxidation by cytochrome P450 enzymes, reduction by glutathione reductase, and conjugation with glutathione . These metabolic processes facilitate the compound’s detoxification and elimination from the body. Additionally, the compound’s ability to inhibit the uptake of carbon sources by rat liver microsomes suggests its involvement in modulating metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes and distributed to various tissues, where it exerts its detoxifying effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific cellular compartments, where it interacts with target biomolecules to exert its detoxifying effects . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its effective localization and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-hydroxybenzenesulfonamide typically involves the chlorosulfonation of toluene using chlorosulfonic acid to produce ortho-toluenesulfonyl chloride and para-toluenesulfonyl chloride. The para-toluenesulfonyl chloride is then separated by crystallization and subjected to ammonolysis with ammonia water to yield crude para-toluenesulfonamide. This crude product is further purified by decolorization with activated carbon, filtration, and acid precipitation to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for chlorosulfonation and ammonolysis, followed by purification steps to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by cytochrome P450 enzymes.
Reduction: It can be reduced by glutathione reductase.
Substitution: The amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes.
Reduction: Glutathione reductase.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives.
Reduction: Reduced derivatives.
Substitution: Substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-3-hydroxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Industry: The compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
- 2-Amino-5-sulfamoyl-1-phenol
- 4-Amino-3-hydroxy-benzenesulfonic acid amide
- 3-Hydroxysulfanilamide
- 4-Amino-3-hydroxybenzenesulphonamide
- 2-Aminophenol-4-sulfonyl amide
Uniqueness: 4-Amino-3-hydroxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-amino-3-hydroxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3,9H,7H2,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGBNEDFDIDTJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189439 | |
Record name | 3-Hydroxysulfanilamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3588-76-9 | |
Record name | 2-Aminophenol-5-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3588-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxysulfanilamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003588769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxysulfanilamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3-hydroxybenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.663 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Amino-3-hydroxybenzenesulfonamide in the synthesis of the novel Au(III) complex and how does its incorporation influence the complex's biological activity?
A1: this compound serves as a crucial building block in the multi-step synthesis of the azo-Schiff base ligand. This ligand then coordinates with the Au(III) ion to form the final complex []. While the paper doesn't explicitly detail the individual contributions of this compound to the final complex's activity, it highlights that the inclusion of this molecule within the ligand structure contributes to the overall properties of the complex. This is because the final ligand structure, incorporating this compound, provides specific coordination sites and influences the overall charge and geometry of the resulting Au(III) complex. These factors, in turn, likely influence the complex's interaction with biological targets like bacteria and human cancer cell lines, contributing to its observed biological activity []. Further research focusing on structure-activity relationships would be needed to dissect the specific contributions of this compound to the complex's biological activity.
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